1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid
CAS No.:
Cat. No.: VC17191005
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10N2O2 |
|---|---|
| Molecular Weight | 166.18 g/mol |
| IUPAC Name | 1-(1-methylimidazol-2-yl)cyclopropane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H10N2O2/c1-10-5-4-9-6(10)8(2-3-8)7(11)12/h4-5H,2-3H2,1H3,(H,11,12) |
| Standard InChI Key | OXOVGBOYJXFCPH-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=CN=C1C2(CC2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Formula
The systematic name 1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid reflects its structure: a cyclopropane ring substituted at the 1-position with a 1-methylimidazol-2-yl group and a carboxylic acid at the adjacent carbon. Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol. The presence of the cyclopropane ring introduces significant ring strain, which influences both reactivity and conformational stability.
Spectroscopic Identification
Key spectroscopic data includes:
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¹H NMR (400 MHz, D₂O): δ 1.45–1.52 (m, 4H, cyclopropane CH₂), 3.75 (s, 3H, N-CH₃), 6.95 (s, 1H, imidazole H-4), 7.32 (s, 1H, imidazole H-5).
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IR (KBr): 1715 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (imidazole ring vibrations).
Synthesis and Manufacturing
Cyclopropanation Strategies
The cyclopropane ring is typically constructed via a [2+1] cycloaddition between a dihalocarbene and an alkene precursor. For this compound, ethyl acrylate derivatives react with dichlorocarbene generated from chloroform and a strong base (e.g., NaOH), followed by imidazole functionalization. Yields for this step range from 45% to 62%, with purity >95% after recrystallization.
Imidazole Substitution
The 1-methylimidazole group is introduced through nucleophilic aromatic substitution. A brominated cyclopropane intermediate reacts with 1-methylimidazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), achieving 70–80% conversion. Alternative methods employ Ullmann coupling under copper catalysis, though this approach suffers from lower regioselectivity.
Carboxylic Acid Functionalization
Hydrolysis of the ethyl ester precursor using aqueous HCl (6 M) at reflux yields the carboxylic acid derivative. This step proceeds quantitatively but requires careful pH control to avoid decarboxylation.
Physicochemical Properties
| Property | Value | Method | Reference |
|---|---|---|---|
| Melting Point | 192–194°C | Differential Scanning Calorimetry | |
| Solubility (Water) | 12.8 mg/mL (25°C) | Shake-flask | |
| logP | 1.4 ± 0.2 | HPLC | |
| pKa | 4.2 (carboxylic acid) | Potentiometric titration |
The compound exhibits moderate lipophilicity (logP = 1.4), facilitating membrane permeability while retaining water solubility sufficient for biological assays. Stability studies indicate no degradation in PBS (pH 7.4) over 48 hours at 37°C.
Biological Activity and Mechanisms
Enzyme Inhibition
1-(1-Methyl-1H-imidazol-2-yl)cyclopropanecarboxylic acid demonstrates inhibitory activity against histone deacetylases (HDACs), with an IC₅₀ of 3.8 μM for HDAC6. Molecular docking simulations suggest the carboxylic acid group chelates zinc ions in the enzyme’s active site, while the imidazole ring forms π-π interactions with phenylalanine residues.
Cytotoxicity Profile
The compound shows low cytotoxicity in HEK293 cells (CC₅₀ > 100 μM), making it suitable for prolonged in vitro studies. Selectivity indices (CC₅₀/IC₅₀) exceed 26 for HDAC6, indicating a favorable therapeutic window.
Applications in Drug Discovery
Proteomics Research
BLD Pharmatech catalogues this compound as a tool for studying post-translational modifications, particularly acetylation dynamics in histone proteins. Its ability to penetrate nuclear membranes enhances utility in epigenetic research.
Lead Optimization
The cyclopropane ring’s rigidity makes this molecule a valuable scaffold for constraining conformational flexibility in drug candidates. Substitutions at the carboxylic acid position (e.g., amides, esters) have generated derivatives with improved HDAC selectivity.
Recent Advances (2023–2025)
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A 2024 study identified fluorinated analogs with 10-fold enhanced HDAC6 inhibition.
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Computational models published in 2025 predict activity against sirtuin isoforms, though experimental validation is pending.
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